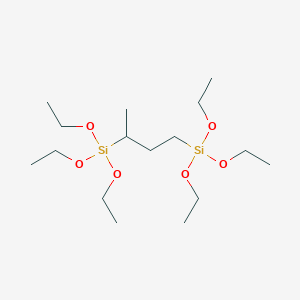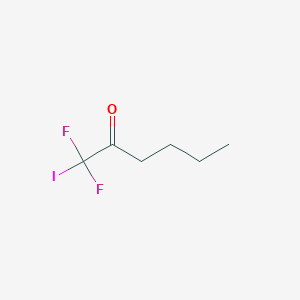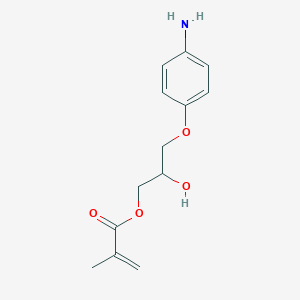
Triethoxy(4-triethoxysilylbutan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy(4-triethoxysilylbutan-2-yl)silane is an organosilicon compound with the molecular formula C14H32O6Si2. This compound is characterized by the presence of two triethoxysilyl groups attached to a butane backbone. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(4-triethoxysilylbutan-2-yl)silane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, often catalyzed by precious metals such as platinum or rhodium. The reaction conditions usually involve moderate temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the hydrosilylation reaction is optimized for yield and purity. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
Triethoxy(4-triethoxysilylbutan-2-yl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Hydrolysis: Reaction with water to form silanols and ethanol.
Condensation: Formation of siloxane bonds through the elimination of small molecules like water or alcohol.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by platinum or rhodium complexes.
Hydrolysis: Typically occurs in the presence of moisture or water.
Condensation: Often facilitated by acidic or basic catalysts.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Hydrolysis: Forms silanols and ethanol.
Condensation: Results in the formation of siloxane polymers.
科学的研究の応用
Triethoxy(4-triethoxysilylbutan-2-yl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of Triethoxy(4-triethoxysilylbutan-2-yl)silane involves the formation of strong covalent bonds with substrates through its reactive silicon centers. These silicon centers can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, resulting in the formation of stable siloxane linkages.
類似化合物との比較
Similar Compounds
Triethoxysilane: An organosilicon compound with a single triethoxysilyl group.
Tetraethoxysilane: Contains four ethoxy groups attached to a silicon atom.
Trimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy(4-triethoxysilylbutan-2-yl)silane is unique due to the presence of two triethoxysilyl groups, which provide enhanced reactivity and the ability to form more complex structures compared to similar compounds. This makes it particularly valuable in applications requiring strong and durable bonds.
特性
CAS番号 |
137963-74-7 |
|---|---|
分子式 |
C16H38O6Si2 |
分子量 |
382.64 g/mol |
IUPAC名 |
triethoxy(4-triethoxysilylbutan-2-yl)silane |
InChI |
InChI=1S/C16H38O6Si2/c1-8-17-23(18-9-2,19-10-3)15-14-16(7)24(20-11-4,21-12-5)22-13-6/h16H,8-15H2,1-7H3 |
InChIキー |
KXTVECBNNZCMTQ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCC(C)[Si](OCC)(OCC)OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)


![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)





